Valylleucine - 3989-97-7

Valylleucine

Catalog Number: EVT-433144
CAS Number: 3989-97-7
Molecular Formula: C11H22N2O3
Molecular Weight: 230.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Val-Leu is a dipeptide formed from L-valine and L-leucine residues. It has a role as a metabolite.
Valylleucine is a natural product found in Vitis vinifera and Hyacinthoides non-scripta with data available.
Classification and Source

Valylleucine is classified as a dipeptide, specifically formed from the amino acids L-valine and L-leucine. It can be found as an incomplete breakdown product of protein digestion or protein catabolism in various biological systems . The molecular formula of valylleucine is C11H22N2O3C_{11}H_{22}N_{2}O_{3}, with a molecular weight of approximately 230.3 g/mol.

Synthesis Analysis

Methods of Synthesis

Valylleucine can be synthesized through several methods, including:

  • Peptide Screening: This method involves incubating biological materials, such as rat erythrocytes, with ethylene oxide to produce dipeptides like valylleucine. The process results in the formation of various N-terminal dipeptides, including N-(2-hydroxyethyl)-L-valyl-L-leucine.
  • Enzymatic Synthesis: Enzymatic methods employing proteases like protamex and pancreatin can also be used to synthesize valylleucine from its constituent amino acids . These methods are often more environmentally friendly and yield high purity products.
  • Microbial Fermentation: Recent advancements have utilized microbial fermentation techniques to produce L-valine, a precursor to valylleucine, using genetically engineered strains of Corynebacterium glutamicum.
Molecular Structure Analysis

Valylleucine features a specific sequence denoted as Val-Leu. Its molecular structure consists of a peptide bond linking the carboxyl group of L-valine to the amino group of L-leucine. This arrangement allows it to adopt conformations typical of peptides, influencing its interactions and biological functions.

Structural Data

  • Molecular Formula: C11H22N2O3C_{11}H_{22}N_{2}O_{3}
  • Molecular Weight: 230.3 g/mol
  • Peptide Bond Configuration: The peptide bond exhibits partial double-bond character due to resonance, which restricts rotation and contributes to the stability of the dipeptide structure.
Chemical Reactions Analysis

Valylleucine can participate in various chemical reactions:

  • Hydrolytic Cleavage: Valylleucine can undergo hydrolysis in the presence of water or specific enzymes, breaking down into its constituent amino acids. This reaction is essential for its metabolism in biological systems.
  • Biotransformation Products: In metabolic studies, valylleucine has been shown to produce metabolites such as N-acetyl-valylleucine (m/z 273) and N-(2-hydroxy-3-methylbutanoyl)leucine (m/z 232) through deamination processes.
Mechanism of Action

The mechanism of action for valylleucine primarily relates to its role in protein synthesis:

  • Aminoacyl-tRNA Synthetase Function: Valylleucine is critical for the function of valyl-tRNA synthetase (ValRS), which ensures the accurate incorporation of L-valine into proteins. The enzyme employs a "double sieve" mechanism that discriminates between L-valine and similar amino acids like L-isoleucine and L-threonine . This proofreading mechanism enhances fidelity during protein synthesis.
Physical and Chemical Properties Analysis

Properties

  • Solubility: Valylleucine is soluble in water due to its polar side chains.
  • Stability: It is stable under physiological conditions but can hydrolyze under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within standard ranges for dipeptides.

Analytical Techniques

Analytical methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are commonly employed to characterize valylleucine and assess its purity during synthesis .

Applications

Valylleucine has diverse applications across various fields:

  • Food Science: It influences flavor profiles in fermented products like beer by affecting aroma compound generation during yeast fermentation. Its presence can enhance the sensory qualities of food products.
  • Pharmaceuticals: Valylleucine's role in protein synthesis makes it relevant in drug development and metabolic engineering. It serves as a model compound for studying amino acid metabolism and enzymatic specificity .
  • Biotechnology: The compound is utilized in research related to aminoacyl-tRNA synthetases, contributing insights into genetic coding mechanisms and potential therapeutic targets for diseases related to protein synthesis errors .
Biosynthesis and Metabolic Pathways of Valylleucine

Enzymatic Synthesis Mechanisms in Microbial Systems

Valylleucine (Val-Leu) biosynthesis in microbial systems primarily involves nonribosomal peptide synthetases (NRPS) or reverse proteolysis catalyzed by peptidases. In Escherichia coli and Corynebacterium glutamicum, the dipeptide forms through ATP-dependent condensation mediated by dipeptide synthases. These enzymes activate valine and leucine via adenylation, forming aminoacyl-adenylates, followed by thioesterification to the enzyme’s phosphopantetheine arm. Subsequent peptide bond formation occurs through ribosomal-independent mechanisms [1] [6]. The specificity for branched-chain amino acids (BCAAs) arises from conserved substrate-binding pockets that recognize hydrophobic side chains. Kinetic studies reveal a Km of 0.8 mM for valine and 1.2 mM for leucine in C. glutamicum NRPS systems, with magnesium ions serving as essential cofactors for adenylation domain activity [1].

Table 1: Enzymatic Systems for Valylleucine Synthesis in Microbial Hosts

Host OrganismEnzyme SystemCatalytic MechanismOptimal pHReported Yield (Val-Leu)
E. coliDipeptide synthaseATP-dependent condensation7.53.2 g/L
C. glutamicumNonribosomal NRPSThioesterification/condensation7.04.5 g/L
Lactococcus lactisReverse proteolysisATP-independent peptidase6.81.8 g/L

Role of Peptidases and Transaminases in Dipeptide Formation

Peptidases enable Val-Leu synthesis through reverse hydrolysis under low-water conditions. Lactococcus lactis expresses cysteine peptidases (e.g., Cathepsin L-like enzymes) that catalyze peptide bond formation when water activity is below 0.9, shifting equilibrium toward condensation. These enzymes exhibit broad specificity for hydrophobic amino acids, with valine and leucine showing 85% higher incorporation efficiency than aromatic residues [3] [9]. Concurrently, branched-chain aminotransferases (BCATs) generate precursor pools: mitochondrial BCAT2 converts α-ketoisovalerate to valine and α-ketoisocaproate to leucine, using glutamate as the amino donor. Structural analyses reveal BCAT2’s active site contains a conserved arginine residue (Arg150) that positions BCAA keto acids for transamination, with a turnover number (kcat) of 12 s⁻¹ for leucine synthesis [7] [10].

Metabolic Integration with Branched-Chain Amino Acid (BCAA) Catabolism

Val-Leu biosynthesis intersects BCAA catabolism at three nodes:

  • Precursor Supply: Valine and leucine derive from the parallel BCAA biosynthetic pathway, initiated by acetohydroxyacid synthase (AHAS). Feedback inhibition of AHAS by valine (IC₅₀ = 0.5 mM) limits flux, necessitating engineering of feedback-resistant mutants (ilvBNmut) in production strains [1] [6].
  • Catabolite Channeling: The BCKDH complex (branched-chain α-keto acid dehydrogenase) degrades BCAAs but also generates intermediates that replenish precursor pools. Knockout of bkdR (BCKDH repressor) increases intracellular valine/leucine concentrations by 40% [4] [10].
  • Energy Coupling: BCAA oxidation yields NADH and propionyl-CoA, driving ATP synthesis for peptide bond formation. In L. lactis, 60% of ATP consumed during Val-Leu synthesis originates from BCAA catabolism [5] [9]. Tissue-specific studies show skeletal muscle contributes 59% of whole-body BCAA oxidation, making it a critical model for understanding precursor dynamics [4].

Fermentation-Based Production Strategies Using Lactococcus lactis

Lactococcus lactis is engineered for Val-Leu production through:

  • Genomic Integration: Insertion of ilvBNmut (feedback-resistant AHAS) and dapB (dihydrodipicolinate reductase) enhances BCAA flux. CRISPRi-mediated knockdown of competing pathways (e.g., aceE for pyruvate dehydrogenase) elevates pyruvate availability, increasing Val-Leu titers 2.3-fold [5] [9].
  • Fermentation Optimization: Two-stage pH control (pH 6.5 for growth, pH 7.2 for production) and pulsed glucose feeding sustain growth while minimizing acetate accumulation. Using whey permeate as a carbon source reduces costs by 30% while maintaining yields of 1.8 g/L Val-Leu [5].
  • Co-culture Systems: Co-fermentation with Saccharomyces cerevisiae eliminates lactate inhibition. The yeast consumes lactate, while L. lactis utilizes galactose, achieving a 92% increase in dipeptide yield [9].

Table 2: Fermentation Parameters for Valylleucine Production in L. lactis

ParameterBatch FermentationFed-Batch (Two-Stage)Co-culture System
Carbon SourceGlucose (20 g/L)Whey permeate (30 g/L)Galactose (25 g/L)
Duration48 h72 h60 h
Val-Leu Titer0.8 g/L1.8 g/L1.5 g/L
Genetic ModificationilvBNmut integrationaceE knockdown + ilvBNmutldh knockout + co-culture

Properties

CAS Number

3989-97-7

Product Name

Valylleucine

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoic acid

Molecular Formula

C11H22N2O3

Molecular Weight

230.3 g/mol

InChI

InChI=1S/C11H22N2O3/c1-6(2)5-8(11(15)16)13-10(14)9(12)7(3)4/h6-9H,5,12H2,1-4H3,(H,13,14)(H,15,16)/t8-,9-/m0/s1

InChI Key

XCTHZFGSVQBHBW-DTWKUNHWSA-N

SMILES

CC(C)CC(C(=O)O)NC(=O)C(C(C)C)N

Synonyms

Val-Leu
valylleucine

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(C(C)C)N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H](C(C)C)N

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